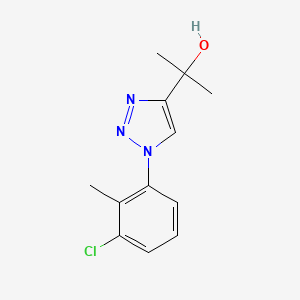

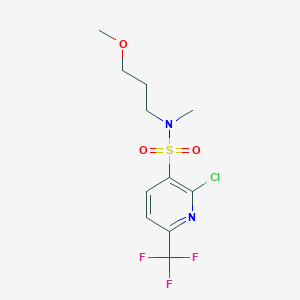

![molecular formula C15H20N2O2 B2754753 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1156160-01-8](/img/structure/B2754753.png)

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . It’s a part of a larger family of compounds that have a pyridine linked to a piperazine by a single bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one involved the reaction of cinnamic acid chloride with 1-[bis(4-methoxy-phenyl)methyl]piperazine in the presence of triethylamine in dichloromethane at room temperature .Molecular Structure Analysis

The structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .Physical And Chemical Properties Analysis

A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Antimicrobial Activities : Novel triazole derivatives, including structures related to 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one, were synthesized and evaluated for antimicrobial properties, displaying good to moderate activities against various microorganisms (Bektaş et al., 2007).

- Potential for PET Radiotracers : Analogues of σ receptor ligands with added polar functionality and reduced lipophilicity were designed for use as positron emission tomography (PET) radiotracers, aiming at diagnostic applications in oncology (Abate et al., 2011).

- Dopamine Receptor Interaction : Studies on substituted piperazines showed significant affinity to dopamine receptors, indicating potential for neurological disorder treatments (van der Zee & Hespe, 1985).

Chemical Synthesis and Applications

- Trifluoromethyl-substituted Heteroarenes : A versatile precursor for the synthesis of trifluoromethyl-substituted heteroarenes was developed, demonstrating a new synthetic approach towards pharmaceutical compounds like Celebrex® (celecoxib) (Sommer et al., 2017).

- Antiarrhythmic and Antihypertensive Effects : Novel pyrrolidin-2-one and pyrrolidine derivatives showed strong antiarrhythmic and antihypertensive activities, potentially related to their alpha-adrenolytic properties, emphasizing the importance of the piperazine moiety (Malawska et al., 2002).

Anticancer Activity

- Anti-Bone Cancer Activity : A heterocyclic compound was synthesized, demonstrating in vitro anticancer activities against human bone cancer cell lines, with further exploration into its potential antiviral activity via molecular docking (Lv et al., 2019).

Drug Development

- HIV-1 Reverse Transcriptase Inhibitors : Discovery and synthesis of bis(heteroaryl)piperazines (BHAPs) as non-nucleoside inhibitors of HIV-1 reverse transcriptase highlighted novel candidates for therapeutic applications in HIV treatment (Romero et al., 1994).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are likely to be alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to changes in the receptor’s activity, potentially influencing numerous neurodegenerative and psychiatric conditions .

Biochemical Pathways

The compound’s interaction with α1-ARs affects the adrenergic signaling pathway . This pathway plays a significant role in various physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties influence its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, can help identify promising lead compounds .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its interaction with α1-ARs . By modulating the activity of these receptors, the compound can influence various cellular processes, potentially offering therapeutic benefits for various neurological conditions .

Eigenschaften

IUPAC Name |

1-[4-(2-ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-15(18)17-11-9-16(10-12-17)13-7-5-6-8-14(13)19-4-2/h3,5-8H,1,4,9-12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZCNKAQPWILTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

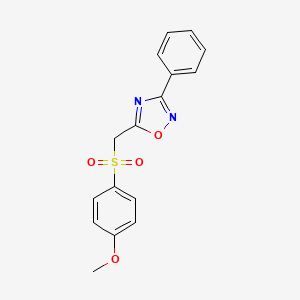

![7-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2754671.png)

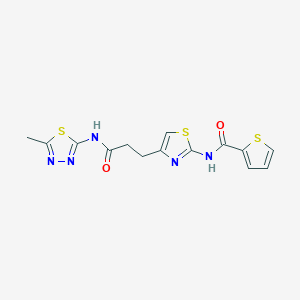

![(Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2754676.png)

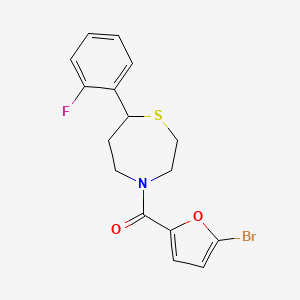

![methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2754680.png)

![N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2754682.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754685.png)

![Benzoic acid,2-[1-(2-furanyl)ethylidene]hydrazide](/img/structure/B2754686.png)

![Tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2754689.png)

![2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2754691.png)

![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2754693.png)